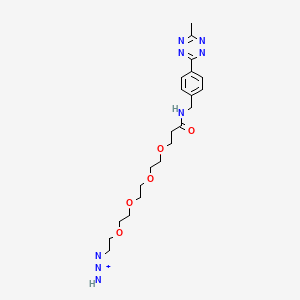

Methyltetrazine-amino-PEG4-azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyltetrazine-amino-PEG4-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry reactions, due to its ability to react with carboxylic acids, activated esters, terminal alkynes, and cyclooctyne derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.

Industrial Production Methods

Industrial production of methyltetrazine-amino-PEG4-azide involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.

Analyse Des Réactions Chimiques

Types of Reactions

Methyltetrazine-amino-PEG4-azide undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazole moieties.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable dihydropyridazine linkages.

Common Reagents and Conditions

CuAAC Reactions: Copper catalysts are commonly used in azide-alkyne cycloaddition reactions.

IEDDA Reactions: Strained alkenes like trans-cyclooctene are used as reactants in IEDDA reactions.

Major Products Formed

Triazole Moieties: Formed from CuAAC reactions.

Dihydropyridazine Linkages: Formed from IEDDA reactions.

Applications De Recherche Scientifique

Methyltetrazine-amino-PEG4-azide has a wide range of applications in scientific research, including:

Chemistry: Used in bioorthogonal chemistry for labeling and detection of biomolecules.

Biology: Employed in live-cell imaging and enzyme activity profiling.

Medicine: Utilized in drug delivery systems and antibody-drug conjugates (ADCs) for targeted therapy.

Industry: Applied in the synthesis of biocompatible materials and PEGylation of therapeutic proteins.

Mécanisme D'action

Methyltetrazine-amino-PEG4-azide exerts its effects through bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The methyltetrazine group undergoes IEDDA reactions with strained alkenes, while the azide group participates in CuAAC reactions with alkynes. These reactions enable the selective labeling and detection of biomolecules in complex biological environments .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyltetrazine-amido-N-bis(PEG4-acid): Contains a methyltetrazine group and two acid groups, used in similar bioorthogonal reactions.

Methyltetrazine-PEG4-amine: Contains a methyltetrazine group and a primary amine group, used for conjugation with carboxylic acids.

Uniqueness

Methyltetrazine-amino-PEG4-azide is unique due to its dual functionality, allowing it to participate in both CuAAC and IEDDA reactions. This versatility makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Propriétés

Formule moléculaire |

C21H31N8O5+ |

|---|---|

Poids moléculaire |

475.5 g/mol |

Nom IUPAC |

imino-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |

InChI |

InChI=1S/C21H30N8O5/c1-17-25-27-21(28-26-17)19-4-2-18(3-5-19)16-23-20(30)6-8-31-10-12-33-14-15-34-13-11-32-9-7-24-29-22/h2-5,22H,6-16H2,1H3/p+1 |

Clé InChI |

HCXJKTNNXLEXSV-UHFFFAOYSA-O |

SMILES canonique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN=[N+]=N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)

![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)

![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)

![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)